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Introduction

The Lewis histo-blood group system, a fascinating and complex area of human biology, plays a
significant role in transfusion medicine, immunology, and the study of host-pathogen
interactions. Unlike most blood group antigens that are intrinsic to the red blood cell
membrane, Lewis antigens are soluble glycosphingolipids that are adsorbed from the plasma
onto the surface of erythrocytes and other cells. Their expression is not determined by a single
gene but rather by the interplay of at least two fucosyltransferase genes, FUT2 (the Secretor
gene) and FUT3 (the Lewis gene). This guide provides a comprehensive overview of the
discovery, history, biochemical nature, and methods of analysis of the Lewis antigens, tailored
for researchers, scientists, and professionals in drug development.

Discovery and History: Unraveling the Lewis
System

The journey to understanding the Lewis system began in the mid-20th century, with several key
researchers making pivotal contributions to its discovery and characterization.

The Identification of Anti-Lea by Mourant (1946)

In 1946, Arthur E. Mourant reported the discovery of a "new human blood group antigen of
frequent occurrence."[1][2] This discovery was made through the identification of a novel
antibody, later termed anti-Lea, in the serum of a patient. While the full experimental details of
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Mourant's initial work are not readily available in modern databases, his findings laid the
foundation for the recognition of a new blood group system distinct from those already known.

Elucidation by Grubb and Morgan (1949)

Building upon Mourant's discovery, Rune Grubb and Walter Thomas James Morgan in 1949
published a detailed study on "The Lewis blood group characters of erythrocytes and body-
fluids."[3][4] Their work was crucial in establishing that Lewis antigens were not only present on
red blood cells but were also secreted in body fluids like saliva.[4] This was a significant
departure from the understanding of other blood group systems at the time.

The Discovery of Anti-Leb and the Role of the Secretor
Gene

Further research led to the identification of a second Lewis antibody, anti-Leb. It was
subsequently determined that the expression of Leb was dependent on the action of both the
Lewis (FUT3) and the Secretor (FUT2) genes. This intricate genetic relationship with the ABO
and secretor systems became a hallmark of the Lewis system's complexity.

The Biochemical Landscape of Lewis Antigens

Lewis antigens are carbohydrate structures, specifically fucosylated oligosaccharides, attached
to either a ceramide lipid backbone (glycosphingolipids) or a protein backbone (glycoproteins).
Their synthesis is a multi-step enzymatic process.

Biosynthesis Pathway

The synthesis of Lewis antigens is dependent on the activity of fucosyltransferases encoded by
the FUT2 (Secretor) and FUT3 (Lewis) genes located on chromosome 19. These enzymes add
fucose residues to precursor carbohydrate chains. The interplay between these two enzymes
determines the final Lewis phenotype.

o Le(atb-) phenotype: Individuals with a functional FUT3 gene but who are non-secretors
(homozygous for a non-functional FUT2 gene) produce Lea antigen.

e Le(a-b+) phenotype: Individuals with functional FUT2 and FUT3 genes produce primarily Leb
antigen. The FUT2 enzyme acts first, creating the H type 1 precursor, which is then
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fucosylated by the FUT3 enzyme to form Leb.

o Le(a-b-) phenotype: Individuals lacking a functional FUT3 gene do not produce either Lea or
Leb antigens.

o Le(a+b+) phenotype: This phenotype is rare in adults but can be transiently observed in
infants.

The following diagram illustrates the biosynthetic pathway of the Lewis antigens.

Fucosylation Pathways
Enzymes (Genes)

Lewis a (Le"a)
(Galp1-3[Fucal-4]GIcNAc-R)

Lele or LeLe
H Type 1 Antigen
(Fucal-2Galp1-3GIcNAc-R)

Lewis b (Le”b)
(Fucal-2Galp1-3[Fucal-4]GIcNAc-R)

Click to download full resolution via product page

Caption: Biosynthetic pathway of Lewis antigens.

Glycoprotein and Glycolipid Nature

Lewis antigens are found on both glycoproteins and glycolipids. The glycolipid forms are
primarily found in plasma and are adsorbed onto red blood cells, while the glycoprotein forms
are present in secretions. The characterization of these complex molecules relies on advanced
analytical techniques.

This protocol provides a general method for the extraction of glycolipids from erythrocytes.
e Cell Preparation:

o Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
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o Centrifuge at 1,000 x g for 10 minutes to pellet the red blood cells (RBCs).
o Remove the plasma and buffy coat.

o Wash the RBCs three times with phosphate-buffered saline (PBS), centrifuging after each
wash.

e Lipid Extraction:[5][6]
o To the packed RBCs, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
o Homogenize the mixture thoroughly and stir for several hours at room temperature.
o Filter the mixture to remove the precipitated protein.
o Wash the protein residue with the chloroform:methanol mixture and combine the filtrates.

o Perform a Folch partition by adding 0.2 volumes of 0.9% NaCl solution to the combined
filtrate.

o Mix vigorously and centrifuge to separate the phases.
o The lower chloroform phase contains the lipids, including glycolipids.
 Purification:

o The crude lipid extract can be further purified using techniques such as silicic acid
chromatography to separate neutral lipids, glycolipids, and phospholipids.

Mass spectrometry is a powerful tool for the characterization of glycoproteins.[7][8][9][10][11]
e Sample Preparation:

o Isolate the glycoprotein of interest from secretions or cell lysates using methods like
affinity chromatography.

o Denature the protein and reduce and alkylate the cysteine residues.

» Proteolytic Digestion:
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o Digest the glycoprotein into smaller peptides using a protease such as trypsin.

o Enrichment of Glycopeptides (Optional):

o Enrich the glycopeptides from the peptide mixture using techniques like hydrophilic
interaction liquid chromatography (HILIC) or lectin affinity chromatography.

e Mass Spectrometry Analysis:

o Analyze the peptide/glycopeptide mixture using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Utilize fragmentation techniques such as collision-induced dissociation (CID) or higher-
energy collisional dissociation (HCD) to obtain information about the peptide sequence
and the attached glycan structures.

o Data Analysis:

o Use specialized software to identify the glycopeptides and characterize the glycan
compositions and structures.

Experimental Protocols for Lewis Antigen Analysis

A variety of serological and molecular techniques are employed to determine an individual's
Lewis phenotype.

Hemagglutination Assay

The classic method for Lewis phenotyping is the hemagglutination assay, which can be
performed using either a slide or tube method.[12][13][14][15][16][17][18]

e Prepare a 2-5% suspension of washed red blood cells in saline.

o Label test tubes for each antibody to be tested (anti-Lea and anti-Leb) and for a negative
control.

e Add 2 drops of the appropriate Lewis antiserum to the corresponding labeled tubes.

e Add 1 drop of the red blood cell suspension to each tube.
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» Mix the contents of the tubes and centrifuge at 1000 rpm for 1 minute.

e Gently resuspend the cell button and examine for agglutination. The presence of clumping
indicates a positive reaction.

Prepare 2-5% RBC
suspension

Label test tubes
(anti-Le”a, anti-Le”™b, control)

Add 2 drops of
Lewis antisera

Add 1 drop of
RBC suspension

(Mix and centrifuge)

Resuspend and
read for agglutination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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